molecular formula C20H20ClN3OS2 B12146369 N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12146369
M. Wt: 418.0 g/mol
InChI Key: TYIPLOXGUKYUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Classification

The systematic IUPAC name N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide delineates its architecture through sequential descriptors:

  • Core Structure :

    • Benzothieno[2,3-d]pyrimidine : A fused bicyclic system comprising a benzene ring (positions 1–6) annulated to a thiophene (positions 7–9) and pyrimidine (positions 10–13).
    • Tetrahydro Modification : Partial saturation at positions 5–8 of the pyrimidine ring introduces conformational flexibility, reducing aromaticity and enhancing metabolic stability.
  • Substituents :

    • 4-Sulfanyl Group : A sulfur atom at position 4 links the pyrimidine core to the acetamide sidechain via a thioether bond.
    • Acetamide Moiety : The N-(2-chloro-4,6-dimethylphenyl) group introduces steric bulk and electron-withdrawing effects, modulating solubility and target binding.

Table 1: Structural Breakdown of Key Components

Component Description Role in Bioactivity
Benzothienopyrimidine Fused bicyclic system with thiophene and pyrimidine Nucleic acid antimetabolite mimic
Tetrahydro-pyrimidine Partially saturated pyrimidine ring Enhanced metabolic stability
4-Sulfanyl linkage Thioether bond connecting core to acetamide Improved ligand-receptor binding
2-Chloro-4,6-dimethylphenyl Chlorine and methyl groups on phenyl ring Hydrophobic interactions

Historical Development of Benzothienopyrimidine Derivatives

The benzothienopyrimidine scaffold emerged from efforts to synthesize purine analogs with enhanced pharmacological profiles. Key milestones include:

  • Gewald Reaction (1960s) : Enabled efficient synthesis of 2-aminothiophene derivatives, pivotal for constructing benzothienopyrimidine cores. Cyclohexanone, ethyl cyanoacetate, and sulfur yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, a precursor for pyrimidine cyclization.
  • Early Bioactivity Studies (1980s–2000s) : Derivatives like 4-morpholino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine demonstrated antimicrobial activity (Bacillus subtilis MIC = 31.25 µg/mL), while others showed anti-inflammatory effects comparable to Diclofenac.
  • Modern Functionalization : Introduction of sulfanyl groups at position 4 (e.g., via phosphorous oxychloride-mediated chlorination and nucleophilic substitution) improved target selectivity. The current compound exemplifies this trend, combining a thioether bridge with a halogenated acetamide.

Table 2: Evolution of Benzothienopyrimidine Derivatives

Era Innovation Biological Impact
1960s Gewald reaction for thiophene synthesis Enabled scalable core production
1990s Pyrimidine cyclization techniques Expanded structural diversity
2000s Thioether functionalization Enhanced antimicrobial potency
2010s Halogenated acetamide sidechains Improved anti-inflammatory activity

Significance of Thioether Functionality in Medicinal Chemistry

Thioether groups (-S-) play a multifaceted role in drug design, exemplified by their inclusion in the target compound:

  • Pharmacokinetic Modulation : Sulfur’s electronegativity and lipophilicity enhance membrane permeability. For instance, thioether-containing NSAIDs exhibit 3–5× higher bioavailability than oxygen analogs.
  • Target Engagement : The sulfanyl group facilitates covalent or non-covalent interactions with cysteine residues in enzymes (e.g., cyclooxygenase-2). Molecular docking studies suggest the thioether in this compound may stabilize binding via hydrophobic contacts.
  • Metabolic Stability : Thioethers resist oxidative degradation compared to ethers, prolonging half-life. In rat models, benzothienopyrimidines with sulfanyl linkages showed 2.5× longer plasma retention than oxygen analogs.

Table 3: Thioether-Containing Drugs and Their Applications

Drug/Compound Target Indication Mechanism of Action
Penicillin derivatives Bacterial infections β-lactamase inhibition via sulfur
Captopril Hypertension ACE inhibition via thiol coordination
Target Compound Inflammation COX-2 binding (hypothesized)

Properties

Molecular Formula

C20H20ClN3OS2

Molecular Weight

418.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C20H20ClN3OS2/c1-11-7-12(2)18(14(21)8-11)24-16(25)9-26-19-17-13-5-3-4-6-15(13)27-20(17)23-10-22-19/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

TYIPLOXGUKYUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C

Origin of Product

United States

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, including antibacterial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is characterized by:

  • A chloro-substituted aromatic ring (2-chloro-4,6-dimethylphenyl).
  • A thieno-pyrimidine moiety that contributes to its biological activity.
  • A sulfanyl group that may enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against various strains of bacteria. The compound shows promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
CompoundMRSA MIC (μg/mL)VRE MIC (μg/mL)
Compound A48
Compound B816
N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide48

This data suggests that the compound could be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in several cancer cell lines.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

In vitro studies have shown a significant reduction in cell viability at concentrations as low as 10 μM in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : It may bind to specific receptors on the surface of target cells, modulating signaling pathways that lead to apoptosis or growth inhibition.

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the chemical structure can significantly influence biological activity. Key findings include:

  • Chloro Substitution : The presence of a chloro group enhances antibacterial potency.
  • Sulfanyl Group : This group is crucial for maintaining activity against both bacterial and cancer cell lines.

Case Studies

In a study published in ChemistryOpen, researchers screened a library of compounds including N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide against various pathogens and cancer cell lines. The results indicated that this compound displayed superior activity compared to other tested analogues .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against Human Cancer Cell Lines : Research has shown that derivatives of this compound can induce apoptosis in cancer cells such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values below 100 µM .
  • Mechanism of Action : The mechanism often involves the disruption of mitochondrial functions and induction of apoptotic pathways .

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The ability to inhibit this enzyme could position it as a candidate for treating inflammatory diseases .

Anticancer Evaluation

A study published in Molecular Sciences highlighted a series of synthesized compounds related to this class that demonstrated promising anticancer activity. The study evaluated their effects on various human cancer cell lines and reported significant findings regarding their cytotoxicity and apoptotic effects .

In Silico Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide with target proteins involved in cancer progression and inflammation. These studies suggest that further optimization could enhance its therapeutic potential .

Comparison with Similar Compounds

Key Structural Differences :

  • Core Saturation: The target compound’s tetrahydrobenzothienopyrimidine core (partial saturation) contrasts with fully aromatic (e.g., ) or fully saturated (e.g., ) analogs. Partial saturation may influence conformational flexibility and binding kinetics.
  • Substituent Patterns : The 2-chloro-4,6-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 4-chlorophenyl in .

Physicochemical Properties

  • NMR Analysis :
    • The target compound’s NMR profile would resemble , where chemical shifts for the sulfanyl acetamide moiety (δ ~4.12 ppm for SCH2) and aromatic protons (δ ~7.2–7.8 ppm) are expected .
    • Substituent-induced shifts: The 2-chloro-4,6-dimethylphenyl group may deshield adjacent protons due to electron-withdrawing effects, as seen in (δ ~7.8 ppm for dichlorophenyl protons) .
  • Lipophilicity: The chloro and methyl groups in the target compound likely increase logP compared to analogues with polar substituents (e.g., diaminopyrimidine in ).

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydro Benzothieno[2,3-d]Pyrimidin-4(3H)-One

The foundational step involves cyclocondensation of 2-aminothiophene derivatives with β-ketoesters. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate in acetic acid under reflux to yield the pyrimidinone core. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventGlacial acetic acid78–82
Temperature110–120°C
Reaction Time6–8 hours
CatalystNone required

Thiolation at C4 Position

Conversion of the 4-oxo group to 4-thiol is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Typical conditions involve:

  • Molar ratio 1:1.2 (pyrimidinone:Lawesson’s reagent)

  • Toluene as solvent

  • Reflux for 3–4 hours

  • Yields: 85–90%

Acetamide Coupling via Nucleophilic Substitution

The critical sulfanylacetamide linkage forms through reaction of 4-mercapto-tetrahydrobenzothienopyrimidine with 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide. This SN2 reaction requires:

ComponentSpecification
BaseTriethylamine (2 eq)
SolventDry DMF
Temperature0°C → RT gradient
Reaction Time12–16 hours
Yield68–72%

Petasis Multicomponent Reaction Strategy

Recent advances employ the Petasis borono-Mannich reaction to construct the tetrahydrobenzothienopyrimidine core in a single step, significantly improving synthetic efficiency. The methodology involves:

Reaction Components

  • Boronic acid: 2-Chloro-4,6-dimethylphenylboronic acid

  • Amine: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Carbonyl: Glyoxylic acid

Optimized Conditions

  • Solvent: Dichloromethane/MeOH (4:1)

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 58–63%

While offering step economy, this method requires strict control of moisture and oxygen levels to prevent boronic acid decomposition.

Heterocyclization of Azomethine Intermediates

An alternative route involves in situ generation of azomethine intermediates followed by cyclization:

Reaction Sequence

  • Condensation of 2-chloro-4,6-dimethylaniline with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)-2-chloroacetamide

  • Thioamination with 4-mercapto-tetrahydrobenzothienopyrimidine

  • Base-mediated cyclization (K2CO3/DMF)

Key Observations

  • Cyclization efficiency depends on the leaving group ability at C2

  • Electron-withdrawing groups (e.g., Cl) enhance reaction rate

  • Optimal temperature: 80–90°C

  • Yield range: 65–70%

Catalytic Approaches for Process Intensification

Patent literature describes the use of phase-transfer catalysts to enhance interfacial reactions during the coupling step:

Catalyst Screening

CatalystYield Improvement (%)
Tetrabutylammonium bromide12–15
18-Crown-68–10
No catalystBaseline

Process Parameters

  • Biphasic system: H2O/CH2Cl2

  • Molar ratio 1:1.1 (thiol:chloroacetamide)

  • Reaction time reduced to 4–6 hours

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

  • δ 2.26 (s, 6H, Ar-CH3)

  • δ 4.81 (s, 2H, SCH2CO)

  • δ 7.12–8.25 (m, 3H, aromatic)

  • δ 10.19 (s, 1H, NH)

HRMS (ESI-TOF)

  • m/z calcd for C21H20ClN3OS2: 457.0624

  • Found: 457.0621

Purity Assessment

HPLC methods developed using C18 columns (4.6 × 250 mm, 5 μm) with acetonitrile/water (70:30) mobile phase show ≥99% purity for optimized routes.

Comparative Analysis of Synthetic Routes

ParameterMulti-StepPetasisHeterocyclization
Total Steps5–734
Overall Yield (%)45–5055–6050–55
Purification ComplexityHighMediumMedium
ScalabilityPilot-scaleLab-scaleLab-scale

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized during synthesis?

Synthesis typically involves coupling reactions between the thienopyrimidine sulfanyl moiety and the chloro-dimethylphenyl acetamide group. Key steps include:

  • Thiol-ene coupling : Use of nucleophilic substitution under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Quality control : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and purity .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, similar acetamide derivatives show triclinic crystal systems with P-1 space groups .
  • DFT calculations : Validate experimental data by comparing optimized geometries (B3LYP/6-311G++(d,p)) with SCXRD results.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures typically >200°C .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect stability?

  • Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or ethanol/water mixtures.
  • Polarity effects : Higher polarity solvents (e.g., water) may induce aggregation; stability is enhanced in aprotic solvents like acetonitrile.
  • UV-Vis spectroscopy : Monitor degradation kinetics (λmax ~260–280 nm) under varying pH and temperature conditions .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can optimize reaction time and yield .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to reduce waste .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice, cell line variability).
  • Molecular dynamics (MD) simulations : Probe ligand-receptor interactions (e.g., docking into kinase domains) to explain discrepancies in IC50 values .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • QSAR models : Train on datasets of structurally related thienopyrimidines to predict clearance rates or metabolic sites.
  • Free-energy perturbation (FEP) : Calculate binding free energies to optimize substituents for target selectivity .

Q. How can heterogeneous catalysis improve scalability in large-scale synthesis?

  • Catalyst screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura couplings, focusing on recyclability and turnover number (TON).
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., from 24h to 2h batch vs. flow) .
  • Process analytical technology (PAT) : Integrate inline NMR or MS for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.